Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate
CAS No.:
VCID: VC15872108
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane derivatives. It features a cyclopropane ring substituted with a 4-ethylphenyl group and an ethoxy carbonyl group, making it a valuable intermediate in various chemical syntheses. Synthesis Steps:
Biological Activity:While detailed biological activity data for this specific ester is scarce, related compounds have shown promise in drug design due to their rigid structures and electronic properties . Comparison with Similar CompoundsOther compounds like Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylic acid (CAS:911795–79–4) share similar structural features but differ in functional groups attached to the phenylene moiety . Comparative Analysis:
This comparison highlights how different substituents can alter physical properties while maintaining core structural elements. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate | |||||||||
Molecular Formula | C14H18O2 | |||||||||
Molecular Weight | 218.29 g/mol | |||||||||
IUPAC Name | ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate | |||||||||
Standard InChI | InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3 | |||||||||
Standard InChIKey | JKKNTQPFIIZROD-UHFFFAOYSA-N | |||||||||
Canonical SMILES | CCC1=CC=C(C=C1)C2CC2C(=O)OCC | |||||||||
PubChem Compound | 45157144 | |||||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume